molecular formula C19H19N5OS B2827218 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 905669-47-8

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2827218
CAS No.: 905669-47-8
M. Wt: 365.46
InChI Key: IDWARVZWYHTBFT-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a pyridazine core substituted with a sulfanyl group linked to a 4-(1H-imidazol-1-yl)phenyl moiety. The pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) is further functionalized with a 1-(pyrrolidin-1-yl)ethan-1-one group. The sulfanyl bridge may enhance binding affinity through hydrophobic or π-π interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural complexity aligns with molecules studied for therapeutic applications .

Properties

IUPAC Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-19(23-10-1-2-11-23)13-26-18-8-7-17(21-22-18)15-3-5-16(6-4-15)24-12-9-20-14-24/h3-9,12,14H,1-2,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWARVZWYHTBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridazine and imidazole intermediates. One common method involves the reaction of 4-imidazol-1-ylphenylhydrazine with a suitable diketone to form the pyridazine ring. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The pyridazine ring can interact with nucleic acids, potentially disrupting DNA replication. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound in , 6-{3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridin-2(1H)-one , serves as a relevant structural analogue. Below is a comparative analysis:

Feature Target Compound Compound
Central heterocycle Pyridazin-3-yl (two adjacent N atoms) Pyridin-2(1H)-one (one N atom, ketone group)
Imidazole substitution 4-(1H-imidazol-1-yl)phenyl (no methyl group) 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl] (methylated)
Sulfur linkage At pyridazine C6 position Between phenyl and imidazole
Additional functional group 1-(pyrrolidin-1-yl)ethan-1-one (amide-like structure) None; pyridinone ring provides ketone functionality

Implications of Structural Variations

Heterocyclic Core: The pyridazine ring in the target compound may confer distinct electronic properties compared to the pyridinone in ’s compound. Pyridinones (as in ) often exhibit tautomerism, which could influence hydrogen-bonding interactions in biological systems.

Substituent Effects: The methyl group on the imidazole in ’s compound may enhance metabolic stability compared to the unsubstituted imidazole in the target compound. Methylation often reduces oxidative degradation by cytochrome P450 enzymes.

Sulfur Connectivity :

  • In the target compound, the sulfanyl group bridges the pyridazine and phenyl rings, creating a planar geometry conducive to stacking interactions. In ’s compound, the sulfanyl group connects phenyl and imidazole, possibly enabling conformational flexibility for target binding .

Research Findings and Analytical Methods

  • Spectroscopic Characterization : The use of 1H-NMR and 13C-NMR (as applied to Zygocaperoside and Isorhamnetin-3-O glycoside in ) would be critical for confirming the connectivity of the sulfanyl, imidazole, and pyrrolidine groups in the target compound .
  • Environmental Considerations : Though unrelated to the compound’s bioactivity, and highlight regulatory frameworks (e.g., TRI) that could apply if this compound were industrially produced, particularly regarding sulfur-containing waste .

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
Optimization involves:

  • Stepwise synthesis : Start with the pyrrolidinone core, followed by coupling the pyridazine-imidazole-phenyl moiety via a sulfanyl linker. Use Pd-catalyzed cross-coupling for aryl group attachment (common in heterocycle synthesis) .
  • Reaction conditions : Control temperature (60–100°C for coupling steps), solvent polarity (DMF or THF for solubility), and pH (neutral to slightly basic for thiol coupling).
  • Analytical validation : Monitor intermediates via TLC (Rf tracking) and confirm final structure with 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced: What computational strategies can predict the compound’s reactivity or binding affinity in biological systems?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic sites. This guides functionalization for enhanced bioactivity .
  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The imidazole and pyridazine moieties may coordinate with metal ions or form hydrogen bonds in active sites .
  • MD simulations : Evaluate stability of ligand-target complexes over time (10–100 ns trajectories) to prioritize synthetic targets .

Basic: How to resolve contradictions in spectral data (e.g., NMR shifts) during structural confirmation?

Answer:

  • Multi-technique validation : Cross-verify 1H^1H-NMR peaks with 13C^{13}C-NMR, DEPT, and HSQC to assign ambiguous signals (e.g., overlapping pyrrolidinone protons) .
  • Comparative analysis : Reference spectral databases (e.g., SciFinder, Reaxys) for analogous compounds, such as pyridazine-thioethers or imidazole derivatives .
  • Isotopic labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled intermediates to resolve complex splitting patterns .

Advanced: What experimental designs elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Modify key regions (e.g., replace pyrrolidinone with piperidinone, vary substituents on the phenyl ring) and test bioactivity (IC50_{50}, EC50_{50}) .
  • Pharmacophore mapping : Identify critical motifs (e.g., sulfanyl linker for solubility, imidazole for target binding) using 3D-QSAR models .
  • Proteomics profiling : Perform kinase inhibition assays or cellular thermal shift assays (CETSA) to map target engagement .

Basic: What analytical methods ensure batch-to-batch consistency in synthesis?

Answer:

  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to quantify purity (>95%) and detect impurities (e.g., unreacted thiols) .
  • Elemental analysis : Confirm %C, %H, %N matches theoretical values (e.g., C20_{20}H20_{20}N6_{6}OS requires C 58.24%, H 4.89%, N 20.37%) .
  • Stability testing : Assess degradation under stress conditions (heat, light, pH 3–9) via accelerated stability studies .

Advanced: How can flow chemistry improve scalability and reproducibility of the synthesis?

Answer:

  • Continuous-flow setup : Use microreactors for exothermic steps (e.g., Suzuki-Miyaura coupling) to enhance heat dissipation and reduce side reactions .
  • DoE optimization : Apply factorial design (temperature, residence time, catalyst loading) to maximize yield and minimize waste .
  • In-line analytics : Integrate IR or UV probes for real-time monitoring of intermediates .

Basic: What are the critical challenges in characterizing the sulfanyl linker’s stability?

Answer:

  • Oxidation risk : Test susceptibility to air/light by storing samples under N2_2 and analyzing via LC-MS for disulfide formation .
  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and track degradation via 1H^1H-NMR (disappearance of –S–CH2_2 signals) .

Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Answer:

  • LogP optimization : Aim for 2–3 using substituents (e.g., fluorine on phenyl ring) to balance lipophilicity and solubility .
  • P-gp efflux avoidance : Avoid hydrogen bond donors (>5) and reduce molecular weight (<450 Da) via fragment-based design .

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